Ethylmethylquinoline

Description

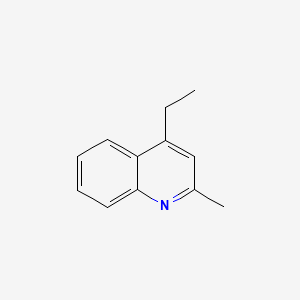

Ethylmethylquinoline is a substituted quinoline derivative characterized by the presence of both ethyl (-CH₂CH₃) and methyl (-CH₃) groups attached to the quinoline core. Quinoline, a heterocyclic aromatic compound with the formula C₉H₇N, serves as the parent structure for numerous derivatives with varied biological and pharmacological activities . This compound’s exact structural configuration (e.g., substituent positions) is critical to its reactivity and applications. While some sources ambiguously refer to it as a synonym for 2-propylquinoline (CAS 1613-32-7) , this likely represents a nomenclature inconsistency, as "this compound" implies two distinct alkyl groups rather than a single propyl chain.

Properties

CAS No. |

76602-24-9 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-ethyl-2-methylquinoline |

InChI |

InChI=1S/C12H13N/c1-3-10-8-9(2)13-12-7-5-4-6-11(10)12/h4-8H,3H2,1-2H3 |

InChI Key |

UNCNHFIHYIDOIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methylquinoline can be achieved through various methods, including classical and modern synthetic routes. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods: Industrial production of 4-ethyl-2-methylquinoline typically employs large-scale batch or continuous processes. These methods often utilize catalysts such as montmorillonite K-10, which is a strong and environmentally benign solid acid . Green and sustainable methods, such as microwave-assisted synthesis and solvent-free conditions, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using halogens or halogenating agents, and alkylation using alkyl halides.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives, including ethylmethylquinoline, have garnered attention for their potential therapeutic effects. They are being investigated for their roles as:

- Antimalarial Agents : Quinoline derivatives are foundational in the development of drugs like chloroquine and mefloquine, which are critical in treating malaria caused by Plasmodium falciparum .

- Anticancer Compounds : Studies indicate that quinolines can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development . this compound's unique structure may enhance its efficacy against specific cancer types.

- Antimicrobial Agents : The compound shows potential as an antimicrobial agent due to its ability to inhibit bacterial growth .

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Complex Heterocycles : It is utilized in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecular architectures . MCRs such as the Povarov reaction enable the incorporation of various functional groups tailored for specific applications.

- Precursor for Pharmaceuticals : The compound is employed in producing various pharmaceuticals and agrochemicals due to its reactive nature .

Industrial Applications

In industrial settings, this compound is used in:

- Dyes and Pigments Production : The compound contributes to the development of dyes and pigments used in textiles and coatings.

- Chemical Manufacturing : It acts as a precursor in synthesizing other valuable chemicals, enhancing production efficiency .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The findings revealed that specific modifications to the quinoline structure significantly enhanced cytotoxicity against breast cancer cells compared to standard treatments. The study highlights the importance of structural diversity in developing effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against multiple bacterial strains. Results indicated that it exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. This suggests its potential use as an active ingredient in antimicrobial formulations .

Data Tables

Mechanism of Action

The mechanism of action of 4-ethyl-2-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In medicinal applications, it may interact with DNA or proteins, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Alkyl vs.

- Positional Effects: Substitution at the 2-position (common in bioactive quinolines) is seen in 2-methylquinoline, which serves as a precursor for HIV-1 integrase inhibitors . This compound’s dual alkyl groups may sterically hinder reactions at the 2-position, altering synthetic pathways.

Key Insights :

- This compound’s bioactivity is underexplored compared to styryl or hydroxy derivatives. Its alkyl groups may confer moderate antimicrobial properties, as seen in similar lipophilic analogs .

- Chloro and methoxy derivatives exhibit enhanced electronic effects, improving binding to biological targets (e.g., enzymes or DNA) .

Biological Activity

Ethylmethylquinoline, a derivative of quinoline, has garnered attention in recent years due to its diverse biological activities. Quinoline and its derivatives are known for their pharmacological potential, which includes antibacterial, anticancer, anti-inflammatory, and antiviral properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring. The structural formula is represented as follows:

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving substituted anilines and acetylenes. Recent advancements in synthetic methodologies have enhanced the yield and purity of quinoline derivatives .

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, a study evaluated several quinoline derivatives for their cytotoxic effects on human cancer cell lines. This compound exhibited significant inhibitory activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HeLa | 18.2 |

2. Antibacterial Activity

This compound has also demonstrated antibacterial properties against various bacterial strains. In vitro studies indicated that it was effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

3. Antiviral Activity

Recent research has indicated that this compound possesses antiviral properties against several viruses, including HIV and influenza virus. A study reported that it inhibits viral replication by interfering with viral entry into host cells .

Case Study: Antiviral Effects Against Influenza Virus

In a controlled study, this compound was administered to infected mice models. The results showed a significant reduction in viral load in the lungs compared to the control group, indicating its potential as an antiviral agent.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: this compound has been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.

- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Interference with Viral Replication: The compound disrupts the viral life cycle by blocking entry and replication processes within host cells.

Safety and Toxicology

While this compound exhibits promising biological activities, its safety profile must be considered. Preliminary toxicological studies indicate that it has a low toxicity profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and potential carcinogenicity .

Q & A

Q. What are the common synthesis routes for Ethylmethylquinoline, and what characterization techniques are essential for confirming its structure?

this compound is typically synthesized via Friedländer condensation or modified Skraup reactions. For reproducibility, experimental protocols must specify reagent ratios, catalysts (e.g., Lewis acids), and reaction conditions (temperature, solvent) . Key characterization includes:

Q. How should researchers design preliminary toxicity assays for this compound derivatives?

Begin with in vitro cytotoxicity screens (e.g., MTT assay on HEK-293 or HepG2 cell lines) using a concentration gradient (1–100 µM). Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%). Statistical analysis should employ ANOVA with post-hoc tests to compare IC₅₀ values .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectral data for novel this compound analogs?

Discrepancies in NMR or MS data may arise from tautomerism or impurities. Solutions include:

Q. How can researchers optimize reaction yields for this compound under green chemistry principles?

Apply Design of Experiments (DOE) to test variables:

Q. What statistical approaches address contradictory findings in this compound’s biological activity across studies?

Conduct meta-analysis with strict inclusion criteria (e.g., standardized assays, purity >95%). Use:

How should researchers formulate hypothesis-driven questions for this compound’s mechanism of action?

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). Example:

- "Does this compound (Intervention) inhibit acetylcholinesterase (Outcome) in neuronal models (Population) more effectively than galantamine (Comparison)?" .

Methodological & Ethical Considerations

Q. What protocols ensure reproducibility in this compound studies?

- Detailed Supplementary Materials : Include raw spectral data, chromatograms, and step-by-step synthesis videos.

- Standard Operating Procedures (SOPs) : Document instrument calibration and assay protocols.

- Peer Validation : Share samples with independent labs for replication .

Q. How should researchers address ethical considerations in studies involving human-derived cells treated with this compound?

- Obtain IRB approval (specify committee name, approval date, protocol number).

- Informed consent : Disclose risks of derivative exposure in participant information sheets.

- Data anonymization : Use coded identifiers for cell line sources .

Cross-Disciplinary Applications

Q. What interdisciplinary approaches enhance this compound’s application in material science?

Q. How can systematic reviews improve the translational potential of this compound research?

Follow PRISMA guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.